molecular formula C6H12O B086795 2,2-Dimethyltetrahydrofuran CAS No. 1003-17-4

2,2-Dimethyltetrahydrofuran

Cat. No. B086795
CAS RN: 1003-17-4
M. Wt: 100.16 g/mol
InChI Key: ZPDIRKNRUWXYLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2,2-Dimethyltetrahydrofuran, such as 2,5-dimethyltetrahydrofuran (DMTHF), involves the conversion of biomass-derived compounds through processes like catalytic hydrogenation and deoxygenation. One study highlights the cooperative catalysis of Pt/C and acid resin for the production of DMTHF from 2,5-hexanedione under mild conditions, showing a yield up to 99% (Zhou et al., 2016). Another approach involves the domino synthesis of 2,3-dialkylidenetetrahydrofurans via Prins cyclization and skeletal reorganization, demonstrating the versatility of synthesis methods for creating structurally related compounds (Kato & Saito, 2018).

Molecular Structure Analysis

The molecular structure of 2,2-Dimethyltetrahydrofuran and its derivatives has been analyzed through computational and experimental methods. Studies focusing on the thermochemistry and kinetics of related compounds provide insights into their molecular structure and stability. For instance, the enthalpies of formation, entropies, and specific heats of various cyclic ethers, including tetrahydrofuran and its methylated derivatives, have been computed, expanding the data available for these compounds and suggesting their potential as clean-burning biofuels (Simmie, 2012).

Chemical Reactions and Properties

2,2-Dimethyltetrahydrofuran undergoes various chemical reactions, including hydrodeoxygenation, which converts it into valuable chemicals like n-hexane with high selectivity under mild conditions. The addition of gold to a Pt–CsPW catalyst enhances the turnover rate, indicating the significance of catalyst composition in reaction efficiency (Althikrallah et al., 2022). Moreover, its derivatives participate in reactions such as the Prins cyclization, highlighting the versatility of 2,2-Dimethyltetrahydrofuran and its derivatives in organic synthesis (Kato & Saito, 2018).

Scientific Research Applications

  • Catalysis and Biofuel Production : DMTHF is used in studies exploring the hydrodeoxygenation process to produce n-hexane, a potential biofuel, with the use of bifunctional metal-acid catalysts (Althikrallah, Kozhevnikova, & Kozhevnikov, 2022). Similarly, another study investigated the cooperative catalysis of Pt/C and acid resin for producing DMTHF from biomass-derived 2,5-hexanedione (Zhou et al., 2016).

  • Chemical and Biological Reactivity : A study on the meso- and (±)-isomers of dimethylmyleran (DMM) showed their reactivity towards nucleophiles, producing 2,5-dimethyltetrahydrothiophene and DMTHF as by-products (Jones, 1973).

  • Material Science and Graphite Intercalation : Research on the intercalation of alkali metals into graphite in the solutions of 2,5-dimethyltetrahydrofuran and other solvents explored the formation of graphite intercalation compounds, indicating applications in material science and nanotechnology (Mizutani et al., 1997).

  • Polymer Science : A study on the copolymerization of 3,4-dimethyltetrahydrofuran with cyclic ethers revealed insights into polymer science, though it mainly focused on 3,4-dimethyltetrahydrofuran (Malanga & Vogl, 1982).

  • Organic Chemistry and Fluorination Studies : Research on the fluorination of 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran with potassium tetrafluorocobaltate(III) provides insights into the fluorination pathways of these compounds (Parsons, Smith, & Tatlow, 1971).

  • Kinetic and Thermochemical Analysis : A study provided extensive kinetic and thermochemical data for compounds like 2,5-dimethyltetrahydrofuran, contributing to understanding their potential as biofuels (Simmie, 2012).

  • Hydrolytic Cleavage Studies : The hydrolytic cleavage of 2-(tetrahydro-α-furyl)-5,5-dimethyltetrahydrofuran-4-one was investigated, contributing to the understanding of reactions involving similar compounds (Medvedeva et al., 1975).

Safety And Hazards

When handling 2,2-Dimethyltetrahydrofuran, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation is necessary, and all sources of ignition should be removed .

Future Directions

While specific future directions for 2,2-Dimethyltetrahydrofuran were not found in the search results, the use of biomass-derived solvents like 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran is of great interest due to their excellent performance in synthesis . This suggests that research into 2,2-Dimethyltetrahydrofuran and similar compounds may continue to focus on their potential as green solvents.

properties

IUPAC Name

2,2-dimethyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-6(2)4-3-5-7-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDIRKNRUWXYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905331
Record name 2,2-Dimethyloxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyltetrahydrofuran

CAS RN

1003-17-4, 1320-94-1
Record name 2,2-Dimethyltetrahydrofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, tetrahydrodimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyloxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164
Citations
LL Rodina, YY Medvedev, PN Moroz… - Russian Journal of …, 2012 - researchgate.net
The Wolff rearrangement is one of the most characteristic transformations of diazo ketones [1]. Diazo ketones of the tetrahydrofuran series are thus converted into oxetane derivatives. …
Number of citations: 9 www.researchgate.net
S Seeberger, RJ Griffin, IR Hardcastle… - Organic & Biomolecular …, 2007 - pubs.rsc.org
The safety-catch principle has been applied for the development of a new method for protecting sulfonic acids. 2,2-Dimethylsuccinic acid was reduced to 2,2-dimethylbutane-1,4-diol, …
Number of citations: 22 pubs.rsc.org
TR Beebe, M Adkins, P Kwok… - The Journal of Organic …, 1972 - ACS Publications
O major product of the decomposition of the hypoiodite 2 might be 2, 2-dimethyltetrahydrofuran, wdiich would require an intramolecular hydrogen-abstracting step3 by the ferf-alkoxy …
Number of citations: 15 pubs.acs.org
BL Lucht, DB Collum - Journal of the American Chemical Society, 1995 - ACS Publications
456Li, l5N, and l3C NMR spectroscopic studies of 6Li-, 5N labeled lithium hexamethyldisilazide ([6Li, 15N]-LiHMDS) are reported. Mono-, di-, and mixed-solvated dimers are …
Number of citations: 142 pubs.acs.org
JF Remenar, BL Lucht, DB Collum - Journal of the American …, 1997 - ACS Publications
6 Li and 15 N NMR spectroscopic studies of lithium diisopropylamide ([ 6 Li]LDA and [ 6 Li, 15 N]LDA) in toluene/pentane solutions containing a variety of mono- and polydentate …
Number of citations: 115 pubs.acs.org
P Weyerstahl, H Marschall, K Thefeld… - Flavour and fragrance …, 1999 - Wiley Online Library
The essential oil of Tanacetum (syn. Chrysanthemum) fruticulosum Ledeb. from Iran was investigated by GC, GC–MS and NMR spectroscopy. The oil is characterized by photo‐…
Number of citations: 57 onlinelibrary.wiley.com
大木貞雄, 浜口文子, 柳徳子, 吉野元世 - Chemical and Pharmaceutical …, 1966 - jlc.jst.go.jp
2-Subsituted 3-diphenylmethylene-1-pyrrolines (III) were synthesized in one step by the reaction of 1, 1-diphenyl-1, 4-butanediol (VII), 2, 2-diphenyltetrahydrofuran (VI), or 4-bromo-1, 1-…
Number of citations: 2 jlc.jst.go.jp
S Ausmeel - 2012 - lup.lub.lu.se
There has been a worldwide debate about “the climate change” over the past years, accompanied with the efforts in finding a more environmental friendly way to live. One area of …
Number of citations: 1 lup.lub.lu.se
MF Semmelhack, JW Herndon, JK Liu - Organometallics, 1983 - ACS Publications
(CO) 4~, while cleavage at C-2 (a secondary center) would be accounted for by assuming the development of partial positive charge at C-2 in the transition state. 15, 16 Since the …
Number of citations: 47 pubs.acs.org
DH Leviss, DA Van Ry, RZ Hinrichs - Environmental Science & …, 2016 - ACS Publications
Multiphase ozonolysis of aqueous organics presents a potential pathway for the formation of aqueous secondary organic aerosol (aqSOA). We investigated the multiphase ozonolysis of …
Number of citations: 22 pubs.acs.org

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